molecular formula C24H23N B14321589 (1E)-2,2-Dimethyl-N,4,4-triphenylbut-3-en-1-imine CAS No. 104084-88-0

(1E)-2,2-Dimethyl-N,4,4-triphenylbut-3-en-1-imine

Cat. No.: B14321589
CAS No.: 104084-88-0
M. Wt: 325.4 g/mol
InChI Key: ZFBWEXMYKHLNFX-UHFFFAOYSA-N
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Description

(1E)-2,2-Dimethyl-N,4,4-triphenylbut-3-en-1-imine is an organic compound characterized by its unique structure, which includes a butenimine backbone with dimethyl and triphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2,2-Dimethyl-N,4,4-triphenylbut-3-en-1-imine typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-diphenylpropan-1-one with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar condensation reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1E)-2,2-Dimethyl-N,4,4-triphenylbut-3-en-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

(1E)-2,2-Dimethyl-N,4,4-triphenylbut-3-en-1-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1E)-2,2-Dimethyl-N,4,4-triphenylbut-3-en-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1E)-2,2-Dimethyl-N,4,4-diphenylbut-3-en-1-imine: Similar structure but with fewer phenyl groups.

    (1E)-2,2-Dimethyl-N,4,4-triphenylbut-2-en-1-imine: Variation in the position of the double bond.

Uniqueness

(1E)-2,2-Dimethyl-N,4,4-triphenylbut-3-en-1-imine is unique due to its specific arrangement of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

104084-88-0

Molecular Formula

C24H23N

Molecular Weight

325.4 g/mol

IUPAC Name

2,2-dimethyl-N,4,4-triphenylbut-3-en-1-imine

InChI

InChI=1S/C24H23N/c1-24(2,19-25-22-16-10-5-11-17-22)18-23(20-12-6-3-7-13-20)21-14-8-4-9-15-21/h3-19H,1-2H3

InChI Key

ZFBWEXMYKHLNFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C(C1=CC=CC=C1)C2=CC=CC=C2)C=NC3=CC=CC=C3

Origin of Product

United States

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